Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of oxazole and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione: This compound shares the oxazole moiety but differs in its overall structure and biological activity.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Another similar compound with a different core structure and potential therapeutic applications.
Uniqueness
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate stands out due to its unique combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-11-15(12(2)26-22-11)17(23)21-19-20-16(18(24)25-3)14(27-19)10-9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
PMPDFRRIUFRJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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